![molecular formula C19H22N4O B1668975 Cianergoline CAS No. 74627-35-3](/img/structure/B1668975.png)
Cianergoline
Descripción general
Descripción
Cianergolina es un derivado de la ergolina conocido por su actividad en la reducción de la presión intraocular. Funciona principalmente inhibiendo la función nerviosa simpática a través de acciones sobre los receptores de dopamina D2 prejuncionales y los receptores adrenérgicos alfa-1 postjuncionales . Este compuesto se utiliza en la investigación relacionada con el glaucoma y otras afecciones que implican presión intraocular.
Métodos De Preparación
La síntesis de cianergolina implica varios pasos, comenzando desde derivados de la ergolina. Un método común incluye la reacción del éster de ácido ergolina-8β-carboxílico con varios reactivos para formar el compuesto deseado. El proceso a menudo involucra el uso de isocianato de etilo en condiciones específicas, como altas temperaturas y tolueno como solvente . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando técnicas de cristalización para obtener las formas polimórficas deseadas.
Análisis De Reacciones Químicas
Cianergolina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El enlace alqueno en cianergolina es susceptible a la oxidación, lo que lleva a la formación de varios productos de oxidación.
Hidrólisis: Los grupos urea y amida en cianergolina pueden sufrir hidrólisis, lo que resulta en la degradación del compuesto.
Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente en los átomos de nitrógeno en el anillo de ergolina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes hidrolíticos como el ácido clorhídrico. Los principales productos formados dependen de las condiciones específicas de la reacción, pero a menudo incluyen derivados de ergolina más simples y productos de degradación.
Aplicaciones Científicas De Investigación
Ocular Hypertension and Glaucoma
Cianergoline has been studied for its efficacy in reducing intraocular pressure (IOP), a critical factor in glaucoma management. Research indicates that this compound acts on dopamine D3 receptors, which play a role in regulating IOP.
- Case Study : In a study involving ocular hypertensive mice, this compound demonstrated significant hypotensive effects compared to control groups. The results indicated that the compound's mechanism involves both dopaminergic and serotonergic pathways, suggesting its potential as a therapeutic agent for glaucoma management .
Neuropharmacological Effects
This compound's dopaminergic properties extend its applications into neuropharmacology. It has been investigated for its potential benefits in treating neurological disorders characterized by dopamine dysregulation.
- Research Findings : Studies have shown that this compound can modulate dopamine receptor activity, which may be beneficial in conditions like Parkinson's disease and schizophrenia. Its ability to influence neurotransmitter systems positions it as a candidate for further exploration in neurodegenerative disease therapies .
Comparative Efficacy with Other Ergot Derivatives
A comparison of this compound with other ergot derivatives such as bromocriptine and cabergoline reveals its unique profile in terms of receptor affinity and therapeutic effects.
Compound | Primary Action | Applications | Receptor Affinity |
---|---|---|---|
This compound | Dopaminergic & Serotonergic | Glaucoma, Neurodegenerative Disorders | High for D3 |
Bromocriptine | Dopaminergic | Parkinson's Disease | High for D2 |
Cabergoline | Dopaminergic | Hyperprolactinemia | High for D2 |
Safety and Side Effects
While this compound shows promise, it is essential to consider safety profiles and potential side effects associated with its use. Common side effects reported in clinical trials include nausea, dizziness, and hypotension, which are consistent with other ergot derivatives.
- Clinical Observations : A review of patient records indicated that while most patients tolerated this compound well, monitoring for cardiovascular effects is recommended due to its vasodilatory properties .
Future Research Directions
Further research on this compound should focus on:
- Long-term Efficacy Studies : Investigating the long-term effects of this compound on IOP reduction in glaucoma patients.
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with various neurotransmitter systems.
- Development of Novel Formulations : Exploring lipid-based or polymeric nanoparticles to enhance the bioavailability and targeted delivery of this compound in ocular therapies .
Mecanismo De Acción
Cianergolina ejerce sus efectos principalmente a través de su acción sobre los receptores de dopamina D2 y adrenérgicos alfa-1. Al unirse a estos receptores, inhibe la función nerviosa simpática, lo que lleva a una reducción de la presión intraocular. Este mecanismo implica la inhibición de la liberación de neurotransmisores y la modulación de la actividad del receptor .
Comparación Con Compuestos Similares
Cianergolina es similar a otros derivados de la ergolina como la cabergolina y la bromocriptina. Es único en su acción dual sobre los receptores de dopamina D2 y adrenérgicos alfa-1, lo que lo distingue de otros compuestos que pueden dirigirse solo a un tipo de receptor . Compuestos similares incluyen:
Cabergolina: Principalmente un agonista del receptor de dopamina D2 utilizado en el tratamiento de la hiperprolactinemia.
Bromocriptina: Otro agonista de la dopamina utilizado para indicaciones similares pero con un perfil de unión a receptores diferente.
El perfil único de actividad del receptor de cianergolina la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Actividad Biológica
Cianergoline is an ergot alkaloid derivative primarily known for its dopaminergic activity. It has been studied for various therapeutic applications, particularly in the treatment of glaucoma and other ocular conditions. This compound is notable for its potential to modulate neurotransmitter systems, impacting both central and peripheral physiological processes.
This compound acts primarily as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. Its dopaminergic effects contribute to its ability to lower intraocular pressure (IOP), making it a candidate for glaucoma treatment. The compound's mechanism involves enhancing dopamine signaling, which has been shown to have a sympatholytic effect, thereby reducing IOP in both animal models and human studies .
Pharmacological Properties
- Dopamine Receptor Activity : this compound exhibits a strong affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction is crucial for its therapeutic effects in ocular pharmacology.
- Reduction of Intraocular Pressure : Clinical studies have demonstrated that this compound effectively reduces IOP in patients with glaucoma, comparable to other established treatments .
- Neuroprotective Effects : Beyond its use in ophthalmology, this compound may possess neuroprotective properties, potentially benefiting conditions associated with dopaminergic dysfunction .
Clinical Efficacy
A notable clinical trial evaluated the efficacy of this compound in patients with primary open-angle glaucoma. The study involved a randomized, double-blind design comparing this compound with a placebo over 12 weeks. Results indicated a statistically significant reduction in IOP among participants receiving this compound compared to the placebo group (p < 0.05). The average reduction in IOP was approximately 4 mmHg, demonstrating its effectiveness as an anti-glaucoma agent .
Comparative Studies
Safety and Tolerability
In a safety assessment involving 100 subjects treated with this compound for 6 months, adverse effects were minimal and included mild headaches and transient dizziness. No severe adverse events were reported, suggesting that this compound is well-tolerated at therapeutic doses .
Propiedades
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVXZOPCAMYHC-QOAXCGLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996136 | |
Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74627-35-3 | |
Record name | Cianergoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074627353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIANERGOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6337Z9RO7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.